N-(2-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(2-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 2-chlorophenyl group at the N-terminal and a pyridazine core substituted with a pyridin-2-ylamino moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O/c21-15-5-1-2-6-16(15)23-20(29)28-13-11-27(12-14-28)19-9-8-18(25-26-19)24-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,23,29)(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKFLLLAPPPLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Piperazine-Carboxamide Derivatives
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) and chloro substituents (e.g., in 8b, ML267, and compounds) enhance metabolic stability and binding affinity via hydrophobic interactions .
- Aromatic Diversity : Chroman (PKM-833) and pyridazine (Target Compound) cores influence target selectivity. Chroman derivatives like PKM-833 exhibit strong FAAH inhibition, while pyridazine-based analogs may target bacterial enzymes (e.g., ML267) .
Physicochemical Trends :
- Higher molecular weights (e.g., 8b at 530 g/mol) correlate with increased melting points (241–242°C), likely due to enhanced crystallinity from bulky substituents .
- Fluorinated compounds (e.g., 8c, ML267) show variable melting points, suggesting fluorine’s dual role in stabilizing crystal lattices while reducing intermolecular forces .
Table 2: Pharmacological Profiles of Selected Analogs
Key Insights:
- Enzyme Inhibition: PKM-833’s irreversible FAAH inhibition is attributed to its urea-like structure and chroman moiety, which enhance brain penetration and target residence time .
- Antibacterial Activity : ML267’s 3-chloro-5-trifluoromethylpyridine group is critical for inhibiting bacterial phosphopantetheinyl transferase (PPTase), a target absent in mammalian systems . This highlights the role of halogenated pyridines in antimicrobial design.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how are they experimentally confirmed?
- Structural Features : The compound contains a piperazine core substituted with a carboxamide group, a 2-chlorophenyl ring, and a pyridazine-pyridin-2-ylamino moiety. Chlorine atoms and aromatic systems contribute to its reactivity and potential bioactivity .
- Confirmation Methods :
- X-ray crystallography (e.g., bond lengths, angles, and packing interactions) is used for absolute structural validation, as demonstrated for analogous piperazine-carboxamide derivatives .
- NMR spectroscopy identifies proton environments (e.g., piperazine ring protons at δ 3.1–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry confirms molecular weight (expected ~450–500 g/mol based on analogs) .
Q. What synthetic routes are commonly employed for this compound and its analogs?
- Methodology : Multi-step synthesis involving:
Piperazine-carboxamide formation via coupling reactions (e.g., carbodiimide-mediated amidation) .
Pyridazine functionalization using nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach pyridin-2-ylamino groups .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) .
- Critical Parameters : Reaction temperature (60–80°C for amidation), solvent choice (DMF for polar intermediates), and catalyst (e.g., triethylamine for acid scavenging) .
Q. What biological targets are hypothesized for this compound?
- Potential Targets :
- Neurological receptors (e.g., serotonin or dopamine receptors), inferred from structural similarity to piperazine-based antipsychotics .
- Kinases (e.g., MAP kinases), suggested by pyridazine-pyridine motifs in kinase inhibitors .
- Screening Methods :
- In vitro binding assays (radioligand displacement) .
- Enzyme inhibition assays (e.g., fluorescence-based kinase activity tests) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Strategies :
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for pyridazine amination efficiency .
- Process monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, gradient elution) for real-time reaction tracking .
- Data : Analogous compounds achieve 60–75% yield after optimization .
Q. How can contradictions in reported biological activity data for structural analogs be resolved?
- Case Study : Chlorophenyl vs. fluorophenyl substituents (e.g., 3-chlorophenyl analogs show higher receptor affinity than 4-fluorophenyl derivatives) .
- Resolution Framework :
Structural comparison : Analyze substituent electronic effects (Cl: σp = 0.23; F: σp = 0.06) using Hammett plots .
Binding assays : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Example : Chlorine’s electron-withdrawing effect enhances π-π stacking in receptor pockets, increasing potency .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methods :
- Molecular docking (AutoDock Vina) to predict binding modes with serotonin receptors (PDB ID: 6WGT) .
- QSAR modeling : Use ClogP and polar surface area (PSA) to correlate lipophilicity with blood-brain barrier permeability .
- Validation : Cross-check with crystallographic data (e.g., piperazine-carboxamide torsion angles in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
